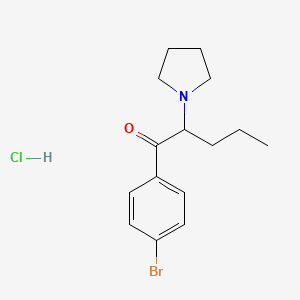

2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one hydrochloride

Description

2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one hydrochloride is a synthetic cathinone derivative characterized by a pentanone backbone substituted with a pyrrolidine group at the 2-position and a 4-bromophenyl ring at the 1-position. The hydrochloride salt form enhances its stability and solubility, typical of cathinone derivatives designed for recreational or research use.

Properties

IUPAC Name |

1-(4-bromophenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO.ClH/c1-2-5-14(17-10-3-4-11-17)15(18)12-6-8-13(16)9-7-12;/h6-9,14H,2-5,10-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUWBIAMEDSEPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=C(C=C1)Br)N2CCCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601343229 | |

| Record name | 1-(4-Bromophenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850352-17-9 | |

| Record name | 4'-Bromo-alpha-pyrrolidinopentiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850352179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Bromophenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601343229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BROMO-.ALPHA.-PYRROLIDINOPENTIOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31VZ1K0A70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one hydrochloride typically involves the reaction of 4-bromobenzaldehyde with a suitable ketone, followed by the introduction of a pyrrolidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

Precursor in Synthesis:

2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one hydrochloride serves as a precursor for synthesizing complex organic molecules. Its unique structure allows chemists to modify it to create various derivatives with potential pharmacological properties.

Biology

Stimulant Properties:

Research has focused on the biological effects of this compound, particularly its stimulant properties. Studies indicate it may enhance cognitive functions and physical performance, making it a subject of interest in neuropharmacology.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated several analogues of substituted pyrrolidinones, including this compound, for their effects on monoamine uptake inhibition. Results showed promising activity that could lead to therapeutic applications in treating conditions like ADHD or depression .

Toxicology and Safety Studies

Given its classification as a synthetic cathinone, there is ongoing research into the toxicological profiles of such compounds. Understanding the safety and potential adverse effects is crucial for any future therapeutic applications.

Data Table: Toxicological Profile Overview

| Study Focus | Findings | Reference |

|---|---|---|

| Acute Toxicity | Increased heart rate and anxiety | |

| Long-term Effects | Potential neurotoxicity observed | |

| Metabolism | Primarily hepatic metabolism |

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities, particularly in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to increase the release of dopamine and norepinephrine, leading to its stimulant effects. The compound may also interact with various molecular targets, including transporters and receptors.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Cathinone Derivatives

| Compound Name | Core Structure | Substituent(s) | Chain Length | Molecular Weight (g/mol)* | Key Features |

|---|---|---|---|---|---|

| α-PVP | Phenyl | None | Pentanone | ~245.3 | Baseline structure |

| 4F-3Me-α-PVP (MFPVP) | 4-Fluoro-3-methylphenyl | F, CH₃ | Pentanone | ~297.8 | Enhanced lipophilicity, metabolic stability |

| 4-MPHP | 4-Methylphenyl | CH₃ | Hexanone | ~275.8 | Extended chain for prolonged activity |

| α-PiHP | 4-Methylphenyl | CH₃ | Pentanone | ~261.8 | Steric effects from methyl group |

| Target Compound | 4-Bromophenyl | Br | Pentanone | ~324.2 | High lipophilicity, electron withdrawal |

*Estimated based on structural analogs; exact values require experimental validation.

- Bromine vs. Fluorine/Methyl Groups: The bromine atom in the target compound increases molecular weight and lipophilicity compared to fluorine (4F-3Me-α-PVP) or methyl (4-MPHP, α-PiHP) substituents. Bromine’s electron-withdrawing nature may alter binding interactions with monoamine transporters (e.g., dopamine, norepinephrine) compared to electron-donating groups like CH₃ .

- Chain Length: The pentanone chain in the target compound and α-PVP contrasts with hexanone in 4-MPHP. Longer chains (e.g., heptanone in N-ethylheptedrone) often correlate with delayed metabolism and extended duration of action .

Physicochemical and Crystallographic Properties

- Melting Point and Solubility : While exact data for the target compound is unavailable, bromine’s polarizability may reduce aqueous solubility compared to fluorine-substituted analogs. Hydrochloride salts generally exhibit higher melting points than free bases, as seen in 4F-3Me-α-PVP (mp ~200–220°C) .

- Crystallography: X-ray studies of related cathinones (e.g., 4-MPHP, α-PiHP) reveal monoclinic or orthorhombic crystal systems with hydrogen-bonded networks. The bulky bromine substituent in the target compound may introduce distinct packing arrangements and intermolecular interactions .

Pharmacological and Metabolic Considerations

- Receptor Affinity: Bromine’s steric bulk could reduce binding affinity at serotonin/norepinephrine transporters compared to smaller substituents (e.g., F in 4F-3Me-α-PVP).

- Metabolic Stability: Bromine’s resistance to oxidative metabolism may prolong half-life relative to non-halogenated analogs (e.g., α-PVP). Fluorine in 4F-3Me-α-PVP blocks para-hydroxylation, a common metabolic pathway, suggesting divergent degradation pathways for brominated derivatives .

Analytical Characterization

- Spectroscopy: NMR: The para-bromophenyl group would produce a singlet for aromatic protons (if symmetrical) or a doublet (J ≈ 2 Hz) for meta-coupled protons. Pyrrolidine protons would resonate near δ 1.6–3.5 ppm, similar to α-PVP . IR: A strong C=O stretch (~1700 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) would align with other cathinone hydrochlorides .

- Mass Spectrometry : A molecular ion peak at m/z ~324 (M⁺) and characteristic fragments (e.g., loss of pyrrolidine or Br⁻) would aid identification .

Biological Activity

2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one hydrochloride, a synthetic compound classified as a substituted cathinone, has garnered attention due to its stimulant properties and potential applications in pharmacology and chemistry. This article provides a comprehensive review of its biological activities, including mechanisms of action, effects on neurotransmitter systems, and relevant case studies.

- Molecular Formula : C15H21BrClN

- Molecular Weight : 346.69 g/mol

- CAS Number : 850352-17-9

This compound is synthesized through the reaction of 4-bromobenzaldehyde with a suitable ketone, typically involving solvents like ethanol or methanol and catalysts such as hydrochloric acid.

The biological activity of 2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one hydrochloride primarily involves its interaction with neurotransmitter systems, particularly:

- Dopamine Release : The compound is believed to enhance dopamine release in the brain, contributing to its stimulant effects. Studies indicate that it may inhibit the reuptake of dopamine and norepinephrine, leading to increased extracellular concentrations of these neurotransmitters .

- Stimulant Effects : Similar to other cathinones, this compound may induce increased locomotor activity, elevated heart rate, and heightened blood pressure .

Table 1: Summary of Mechanisms

| Mechanism | Effect |

|---|---|

| Dopamine Release | Increases dopamine levels |

| Norepinephrine Uptake | Inhibits reuptake, enhancing effects |

| Stimulant Activity | Increases locomotion and cardiovascular response |

Anticancer Activity

Recent studies have explored the anticancer potential of pyrrolidine derivatives. For instance, compounds structurally related to 2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one have shown varying degrees of cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and HSAEC (non-cancerous cells) .

Case Study Findings:

- Cytotoxicity : Compounds with similar structures demonstrated significant cytotoxic effects at concentrations around 100 µM, with some derivatives reducing A549 cell viability by up to 61% .

Table 2: Anticancer Activity Results

| Compound | Cell Line | Viability (%) | Reference |

|---|---|---|---|

| 2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one | A549 | 61 | |

| Compound X | HSAEC | 78 |

Toxicological Considerations

While the stimulant properties of this compound are noteworthy, potential toxicological effects warrant attention. Synthetic cathinones can exhibit varying levels of toxicity depending on their structure and dosage. The interaction with neurotransmitter systems can lead to adverse effects such as anxiety, agitation, and cardiovascular complications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.